molecular formula C14H18ClN3O2 B7896427 2-(4-(4-aminobenzyl)-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid hydrochloride

2-(4-(4-aminobenzyl)-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid hydrochloride

Cat. No.: B7896427
M. Wt: 295.76 g/mol
InChI Key: ZTRVHAIUSWKHKV-UHFFFAOYSA-N
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Description

2-(4-(4-aminobenzyl)-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid hydrochloride is a synthetic organic compound that features a pyrazole ring substituted with an aminobenzyl group and a dimethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-aminobenzyl)-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid hydrochloride typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

    Introduction of the aminobenzyl group: This step involves the nucleophilic substitution of a benzyl halide with an amine group on the pyrazole ring.

    Formation of the hydrochloride salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-aminobenzyl)-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aminobenzyl group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Benzyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the aminobenzyl group.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

2-(4-(4-aminobenzyl)-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid hydrochloride has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Biological Studies: The compound can be used to study the biological activity of pyrazole derivatives.

    Materials Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-(4-aminobenzyl)-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. The aminobenzyl group can interact with various receptors or enzymes, while the pyrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(4-aminobenzyl)-3-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride
  • 2-(4-(4-aminobenzyl)-3,5-dimethyl-1H-pyrazol-1-yl)propionic acid hydrochloride

Uniqueness

2-(4-(4-aminobenzyl)-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid hydrochloride is unique due to the specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of both the aminobenzyl and dimethyl groups provides a unique combination of properties that can be exploited in various applications.

Properties

IUPAC Name

2-[4-[(4-aminophenyl)methyl]-3,5-dimethylpyrazol-1-yl]acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2.ClH/c1-9-13(7-11-3-5-12(15)6-4-11)10(2)17(16-9)8-14(18)19;/h3-6H,7-8,15H2,1-2H3,(H,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTRVHAIUSWKHKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)O)C)CC2=CC=C(C=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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